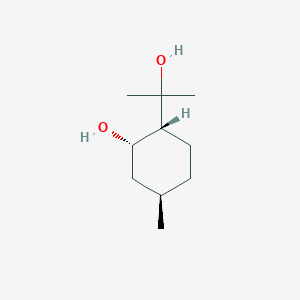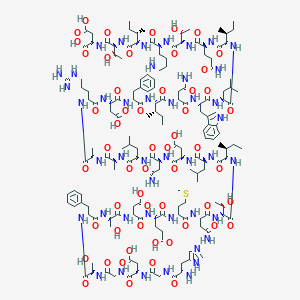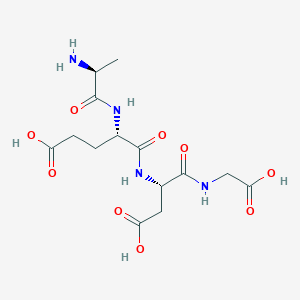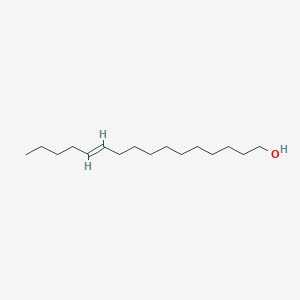
Neomenthoglycol
Descripción general
Descripción
Neomenthoglycol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of menthol, a common flavoring agent found in various products such as toothpaste, chewing gum, and candy. Neomenthoglycol has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Applications in Gas Chromatography and Mass Spectrometry:
- In the context of gas chromatography and mass spectrometry, derivatives of menthols and menthoglycols, including neomenthoglycol, have shown promise. These derivatives facilitate better separation of stereoisomers and have been applied in the characterization of menthol isomers in mint oil. The study suggests that such derivatives, including neomenthoglycol, are suitable for analysis in combined gas chromatography-mass spectrometry, indicating its utility in detailed chemical analysis and research applications (Bournot et al., 1971).
Neotoma Paleoecology Database:
- While not directly related to neomenthoglycol, the Neotoma Paleoecology Database offers an example of how comprehensive data resources support interdisciplinary research in global change. This database consolidates various data types, including organic biomarkers, which could potentially encompass compounds like neomenthoglycol. Such databases are crucial for facilitating broad-scale studies and understanding environmental changes (Williams et al., 2018).
Propiedades
Número CAS |
3564-95-2 |
|---|---|
Nombre del producto |
Neomenthoglycol |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
Clave InChI |
LMXFTMYMHGYJEI-HLTSFMKQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@H](C1)O)C(C)(C)O |
SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
SMILES canónico |
CC1CCC(C(C1)O)C(C)(C)O |
Otros números CAS |
92471-23-3 3564-95-2 |
Pureza |
>95% |
Sinónimos |
(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol; cis-p-Menthane-3,8-Diol; ; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)